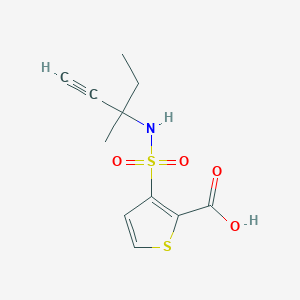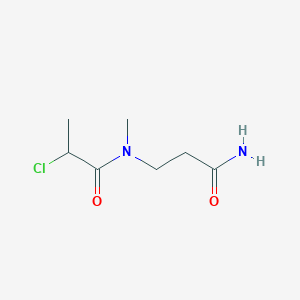![molecular formula C15H19F2N3O B7429395 (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429395.png)
(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone, also known as ML347, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The inhibition of PKC has been shown to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone is a selective inhibitor of the PKC family of enzymes, specifically targeting the PKCθ isoform. PKCθ is involved in the activation of T cells, which play a critical role in the immune response. Inhibition of PKCθ has been shown to reduce inflammation and improve insulin sensitivity in mouse models of diabetes.
Biochemical and Physiological Effects:
(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on PKCθ, (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone has also been shown to inhibit the activity of other PKC isoforms, including PKCα and PKCβ. (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to protect against oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone is its selectivity for PKCθ, which allows for more precise targeting of this isoform. However, the inhibition of other PKC isoforms may also have unintended effects, and further research is needed to fully understand the potential limitations of (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone in lab experiments.
Direcciones Futuras
There are several potential future directions for research on (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective PKCθ inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone in combination with other drugs, to determine whether it could enhance the efficacy of existing treatments for cancer, diabetes, and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone, and to identify any potential limitations or side effects of its use.
Métodos De Síntesis
The synthesis of (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone was first reported by researchers at the University of North Carolina at Chapel Hill in 2012. The synthesis involves a series of chemical reactions, starting with the conversion of 1-cyclopentenylamine to 1-fluorocyclopentene. The resulting compound is then reacted with 2-bromo-6-fluoropyridine to form the intermediate product, which is subsequently reacted with piperazine and then with 4-chloromethylphenyl isocyanate to yield the final product, (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone has been extensively studied in vitro and in vivo for its potential therapeutic applications. In one study, (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone was shown to inhibit the growth of human pancreatic cancer cells in vitro and in a mouse xenograft model. Another study found that (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone could protect against ischemic brain injury in a rat model. (1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone has also been shown to have potential in the treatment of diabetes, as it can enhance insulin sensitivity in mouse models.
Propiedades
IUPAC Name |
(1-fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c16-12-4-3-5-13(18-12)19-8-10-20(11-9-19)14(21)15(17)6-1-2-7-15/h3-5H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUYAXUTJIHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCN(CC2)C3=NC(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)
![N-[5-(difluoromethylsulfonyl)-2-(ethylamino)phenyl]-4-fluorobutane-1-sulfonamide](/img/structure/B7429332.png)

![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)
![N-(2-methyl-3-nitrophenyl)-2-[[(1S)-1-(4-nitrophenyl)ethyl]amino]propanamide](/img/structure/B7429381.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![5-[[(1-pyridin-4-ylpiperidin-4-yl)amino]methyl]-1H-pyridin-2-one](/img/structure/B7429398.png)
![2-[[(2-Tert-butylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7429411.png)

![4-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7429420.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)urea](/img/structure/B7429421.png)